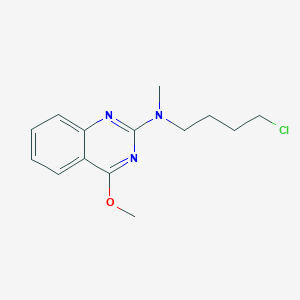
2,3-Bis(phenylsulfonyl)-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(phenylsulfonyl)-1,3-butadiene is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a butadiene backbone. This compound is notable for its stability and reactivity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylsulfonyl)-1,3-butadiene typically involves the reaction of 1,3-butadiene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(phenylsulfonyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for use in organic synthesis .
Applications De Recherche Scientifique
2,3-Bis(phenylsulfonyl)-1,3-butadiene has several applications in scientific research:
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(phenylsulfonyl)-1,3-butadiene involves the activation of the double bonds by the phenylsulfonyl groups. This activation facilitates various chemical reactions, such as Michael addition and nucleophilic substitution, by stabilizing the intermediate species formed during these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(phenylsulfonyl)-1-propene: Similar in structure but with a shorter carbon backbone.
Phenylsulfonyl-substituted alkenes: These compounds share the phenylsulfonyl functional group but differ in the alkene structure.
Uniqueness
2,3-Bis(phenylsulfonyl)-1,3-butadiene is unique due to its combination of stability and reactivity, which makes it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
85540-20-1 |
|---|---|
Formule moléculaire |
C16H14O4S2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)buta-1,3-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2 |
Clé InChI |
MZRCSZMGBMHTJW-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


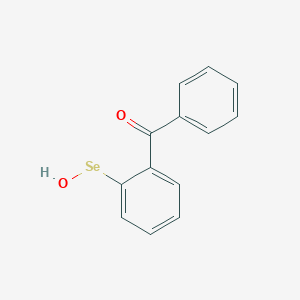
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
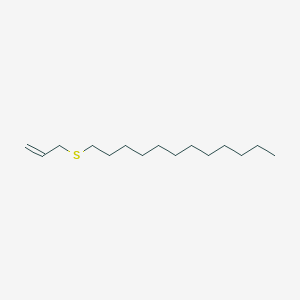
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
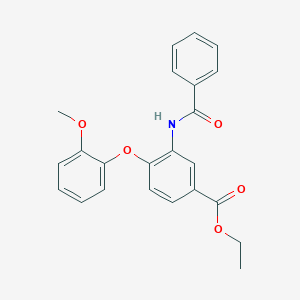
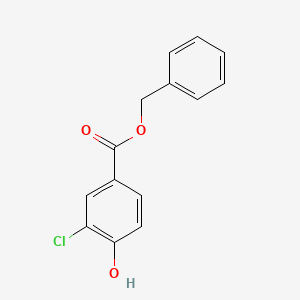

![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
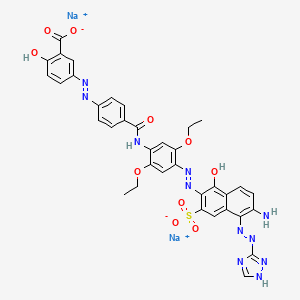
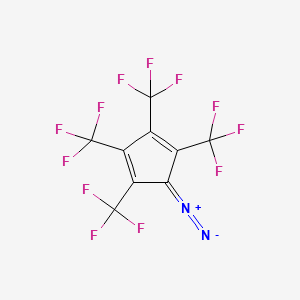
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

